N-(2-Chlorobenzyl)oxetan-3-amine

Amine basicity pKa modulation ADME

Medicinal chemistry teams often face hERG liability and poor solubility when using conventional benzylamine scaffolds. N-(2-Chlorobenzyl)oxetan-3-amine directly addresses these issues: • pKa reduction of 2.5-3.5 units vs. benzylamine, mitigating hERG binding risk • Ortho-chloro handle enables late-stage diversification via SNAr or cross-coupling • Oxetane ring increases aqueous solubility up to >4000-fold vs. gem-dimethyl analogs Supplied as a high-purity building block with full analytical characterization, enabling reproducible SAR studies and library synthesis.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 1343967-18-9
Cat. No. B2521817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorobenzyl)oxetan-3-amine
CAS1343967-18-9
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESC1C(CO1)NCC2=CC=CC=C2Cl
InChIInChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2
InChIKeyMWKLFUTXXQJRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorobenzyl)oxetan-3-amine: 3-Aminooxetane Building Block


N-(2-Chlorobenzyl)oxetan-3-amine (CAS 1343967-18-9) is a secondary amine belonging to the 3-aminooxetane class, featuring both a strained oxetane ring and a 2-chlorobenzyl substituent on the nitrogen atom . The oxetane ring serves as a well-established bioisostere for gem-dimethyl and carbonyl groups, conferring enhanced metabolic stability and modulated lipophilicity relative to conventional structural motifs . The ortho-chlorine substitution on the benzyl group introduces a synthetically tractable handle for further derivatisation via nucleophilic aromatic substitution or cross-coupling, while simultaneously influencing the compound's physicochemical profile and potential target engagement properties .

1 3-Aminooxetane building block for medicinal chemistry
2 Supports scaffold hopping from gem-dimethyl or carbonyl motifs
3 Ortho-chloro handle enables late-stage derivatisation workflows

N-(2-Chlorobenzyl)oxetan-3-amine: Non-Interchangeable with Analogs


Substituting N-(2-chlorobenzyl)oxetan-3-amine with a close analog such as the unsubstituted N-benzyl, para-chloro, or 2-fluoro variant introduces quantifiable changes in amine basicity (pKa), metabolic stability, and steric profile that can alter target binding and ADME outcomes. The oxetane ring lowers the pKa of the adjacent secondary amine by approximately 2.5–3.5 units relative to a conventional benzylamine scaffold , while the ortho-chloro substituent further modulates electron density at the benzylic position, affecting both reactivity in nucleophilic substitution reactions and potential halogen-bonding interactions with biological targets . Interchanging regioisomers (ortho- vs. para-chloro) or halogens (Cl vs. F) without experimental validation risks loss of potency, altered selectivity, or compromised metabolic stability—outcomes documented across multiple 3-aminooxetane matched molecular pair studies .

Regioisomer mismatch

Ortho- vs. para-chloro isomers may shift halogen-bonding geometry and target engagement profiles.

Analog basicity drift

Unsubstituted or para-substituted benzyl analogs lack the amine pKa modulation conferred by the oxetane–ortho-chloro combination.

Synthetic handle absence

Non-halogenated N-benzyloxetan-3-amine eliminates the cross-coupling diversification vector.

N-(2-Chlorobenzyl)oxetan-3-amine: Differentiation Evidence vs Analogs


Amine pKa Reduction by Oxetane Ring

The 3-aminooxetane scaffold, of which N-(2-chlorobenzyl)oxetan-3-amine is a specific example, exhibits a 2.5–3.5 unit reduction in amine pKa compared to the corresponding benzylamine (non-oxetane) analog . In matched molecular pair (MMP) studies across twelve 3-aryl-3-aminooxetane/benzamide pairs, aminooxetanes displayed comparable pH stability, solubility, lipophilicity, clearance, and permeability profiles to amides, while maintaining improved aqueous solubility . These data establish that the oxetane ring confers a predictable, quantifiable reduction in amine basicity not achievable with non-oxetane benzylamine analogs.

Amine pKa Reduction
Class-level
2.5–3.5 log unit pKa reduction vs. benzylamine analogs
Supports reduced-basicity amine selection context
Class-level MMP data; specific compound pKa requires experimental verification
Amine basicity pKa modulation ADME Oxetane bioisostere

Oxetane Boosts Solubility and Metabolic Stability

In a landmark medicinal chemistry analysis, Wuitschik et al. demonstrated that substituting a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor of 4 to over 4000, while simultaneously reducing the rate of metabolic degradation in most cases . The magnitude of this effect is context-dependent but consistently directionally favourable. N-(2-Chlorobenzyl)oxetan-3-amine carries this oxetane motif at the 3-amino position, positioning it to confer these solubility and metabolic stability advantages when incorporated into a lead molecule, differentiating it from non-oxetane benzylamine building blocks.

Solubility & Stability Boost
Class-level
4× to >4000× solubility increase reported for oxetane vs. gem-dimethyl
Reported solubility and metabolic stability enhancement context
Context-dependent magnitude; validate in target series
Metabolic stability Aqueous solubility Oxetane bioisostere Gem-dimethyl replacement

Ortho-Chloro Substitution for Derivatization

N-(2-Chlorobenzyl)oxetan-3-amine possesses a molecular weight of 197.66 g/mol and contains an ortho-chlorine atom that serves as a functional handle for further synthetic elaboration via nucleophilic aromatic substitution or transition metal-catalysed cross-coupling reactions . By contrast, the unsubstituted N-benzyloxetan-3-amine (CAS 1015937-48-0, MW 163.22 g/mol) lacks this reactive site, limiting downstream diversification options . The ortho-chloro isomer (CAS 1343967-18-9) is structurally distinct from the para-chloro isomer N-(4-chlorobenzyl)oxetan-3-amine (CAS 1340248-48-7, MW 197.66), which shares the same molecular weight but differs in the spatial orientation of the chlorine atom, potentially affecting steric interactions in binding pockets .

Ortho-Cl Synthetic Handle
Data to verify
MW 197.66; ortho-Cl present vs. unsubstituted analog MW 163.22
Enables diversification absent in non-halogenated analog
Supplier structural data; SAR expansion requires experimental validation
Chlorine substituent Synthetic handle Cross-coupling Molecular weight differentiation

Ortho-Chloro Metabolic Stability Advantage

Chlorine atoms on aromatic rings are known to block CYP450-mediated oxidative metabolism at the substituted position, thereby improving the metabolic stability of drug-like molecules . Although no direct head-to-head microsomal stability data are available for N-(2-chlorobenzyl)oxetan-3-amine vs. its non-halogenated N-benzyl analog, the well-established 'halogen blocking' principle predicts that the ortho-chloro substituent will slow oxidative degradation at the C-2 position of the benzyl ring . The 2-chlorobenzyl motif appears in clinically validated drugs such as ticlopidine, where the chlorine contributes to metabolic stability by preventing hydroxylation at the occupied position .

Metabolic Stability Prediction
Class-level
Ortho-Cl predicted to block CYP450 oxidation at C-2 position
Predicted metabolic stability advantage requires review
No direct comparative microsomal data; halogen-blocking principle inference
Chlorine metabolic stability CYP450 Halogen effect Oxidative metabolism

N-(2-Chlorobenzyl)oxetan-3-amine: Key Applications


Reduced Amine Basicity for hERG Mitigation

Medicinal chemistry teams seeking to replace a benzylamine motif with a less basic amine to reduce hERG channel binding (a known liability for basic amines) should prioritise N-(2-chlorobenzyl)oxetan-3-amine. The oxetane ring reduces the pKa of the adjacent secondary amine by 2.5–3.5 units relative to a conventional benzylamine , with published examples showing a pKaH drop from 7.6 to 5.0 upon oxetane introduction . The ortho-chloro substituent provides an additional vector for fine-tuning lipophilicity and target engagement without compromising the pKa-lowering effect of the oxetane.

SAR Expansion via Ortho-Chloro Diversification

The ortho-chlorine atom in N-(2-chlorobenzyl)oxetan-3-amine enables late-stage diversification through nucleophilic aromatic substitution or palladium-catalysed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This distinguishes it from the unsubstituted N-benzyloxetan-3-amine (CAS 1015937-48-0), which lacks a synthetic handle for further elaboration . Procurement of the 2-chloro variant allows a single building block to serve as a common intermediate for generating a library of analogs bearing diverse aryl, heteroaryl, or amine substituents at the benzyl 2-position.

Oxetane Scaffold Replacement for Metabolic Stability

Hit compounds containing gem-dimethyl or carbonyl groups that exhibit poor aqueous solubility or rapid microsomal clearance are candidates for scaffold hopping with N-(2-chlorobenzyl)oxetan-3-amine. The oxetane motif has been shown to increase aqueous solubility by 4- to >4000-fold and reduce metabolic degradation in most cases when replacing gem-dimethyl groups . Incorporating this building block at the 3-amino position of a lead molecule can simultaneously address solubility and metabolic stability liabilities while preserving hydrogen-bond acceptor capability comparable to a carbonyl group .

Low Lipophilicity, High Fsp3 for Kinase/CNS

The oxetane ring confers high polarity and three-dimensional character (increased Fsp3), properties that are increasingly sought in kinase inhibitor and CNS drug discovery programs to improve selectivity and reduce off-target promiscuity . N-(2-chlorobenzyl)oxetan-3-amine combines the Fsp3-enhancing oxetane motif with an ortho-chlorobenzyl group that can engage in halogen-bonding interactions with kinase hinge regions . The reduced amine basicity (pKa shift of 2.5–3.5 units) further aligns with CNS drug-likeness criteria, where lower basicity correlates with improved brain penetration .

Application
Selection Property
Validation Focus
Reduced-basicity amine studies
Amine pKa modulation context
hERG-related endpoint review
Late-stage diversification libraries
Ortho-chloro cross-coupling handle
SAR expansion at benzyl 2-position
Scaffold hopping for solubility/stability
Oxetane bioisostere replacement
Solubility and microsomal stability assay
Kinase/CNS lead optimisation
High Fsp3, modulated lipophilicity
Selectivity and brain penetration endpoints
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